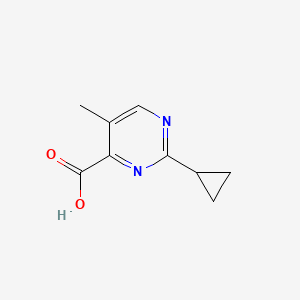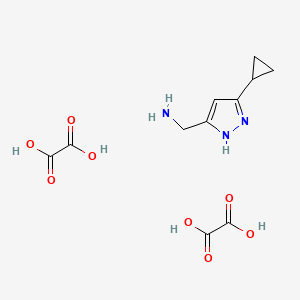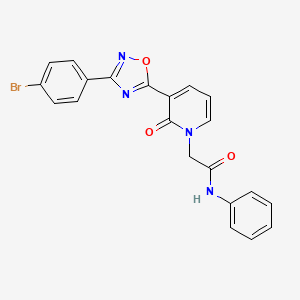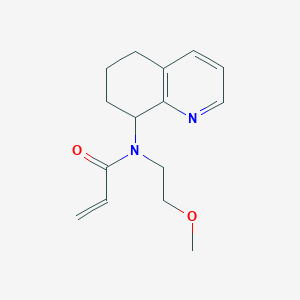
2-(4-(tert-butyl)phenoxy)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(tert-butyl)phenoxy)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is an intriguing organic compound that has attracted considerable interest in the fields of chemistry, biology, and medicine. This compound, characterized by its complex structure, is noteworthy for its phenoxy and furan groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic routes and reaction conditions: : The synthesis of this compound typically involves multiple steps, including the initial formation of key intermediates followed by their strategic combination under controlled conditions. One common synthetic route begins with the preparation of 4-tert-butylphenol and furan-2-carboxylic acid. These intermediates are subjected to specific reagents and catalysts to form the desired compound.
Industrial production methods: : In industrial settings, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. This process generally requires meticulous control of temperature, pressure, and reactant concentrations to optimize the reaction conditions and minimize by-products.
Análisis De Reacciones Químicas
Types of reactions it undergoes: : 2-(4-(tert-butyl)phenoxy)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide can undergo a variety of chemical reactions, including oxidation, reduction, and substitution.
Common reagents and conditions used in these reactions
Oxidation: Often involves oxidizing agents like potassium permanganate or chromic acid under controlled conditions to introduce new functional groups or modify existing ones.
Reduction: Typically utilizes reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Various nucleophiles and electrophiles can be introduced through reactions with reagents such as alkyl halides or amines, often under basic or acidic conditions.
Major products formed from these reactions: : Depending on the specific reaction and conditions, the major products can range from modified acetamide derivatives to complex ring systems that retain the core structure of the original compound.
Aplicaciones Científicas De Investigación
2-(4-(tert-butyl)phenoxy)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide has wide-ranging applications across multiple fields:
Chemistry: : As a building block for synthesizing more complex molecules, it plays a crucial role in developing new materials and catalysts.
Biology: : It is often used in biochemical studies to investigate enzyme interactions and cellular processes.
Medicine: : Researchers explore its potential as a therapeutic agent due to its bioactive properties, including anti-inflammatory and antioxidant activities.
Industry: : Employed in the formulation of specialized coatings, polymers, and other industrial materials.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The phenoxy and furan groups play significant roles in these interactions, potentially modulating the activity of biological pathways. Its mechanism of action may involve binding to active sites on enzymes, thereby inhibiting or enhancing their activity. This interaction can lead to downstream effects on cellular functions and overall physiological responses.
Comparación Con Compuestos Similares
When compared to similar compounds, 2-(4-(tert-butyl)phenoxy)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide stands out due to its unique structural features:
Similar compounds: : Related structures might include other tetrahydroisoquinoline derivatives or phenoxyacetamide analogs.
Uniqueness: : Its combination of the phenoxy, furan, and acetamide groups contributes to its distinct reactivity and potential biological activity, making it a compound of significant interest in various research domains.
This comprehensive overview highlights the multifaceted nature of this compound, underlining its importance in scientific research and industrial applications. Curious to delve deeper into any specific area?
Propiedades
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4/c1-26(2,3)20-7-10-22(11-8-20)32-17-24(29)27-21-9-6-18-12-13-28(16-19(18)15-21)25(30)23-5-4-14-31-23/h4-11,14-15H,12-13,16-17H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCKVNHYDKFQFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-methylphenyl)methyl]-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B2453708.png)

![3-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2453711.png)




![N-[2-[4-[(2-chlorophenyl)sulfamoyl]anilino]-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B2453719.png)
![1-[[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![2-(4-ethoxyphenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2453721.png)
![N-[(1R,2R)-2-Phenylcyclopentyl]oxirane-2-carboxamide](/img/structure/B2453722.png)

![3-(4-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2453725.png)
